molecular formula C7H8ClN3S B2937099 benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride CAS No. 74375-65-8

benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride

Cat. No. B2937099
CAS RN: 74375-65-8
M. Wt: 201.67
InChI Key: CPKZPHZWTJQDGO-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-ylMethanamine hydrochloride, also known as (2,1,3-benzothiadiazol-5-yl)methanamine hydrochloride, is a chemical compound with the molecular formula C7H8ClN3S . It has a molecular weight of 201.68 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3S.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H . This code provides a standardized way to represent the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that has a melting point of 245-246 degrees Celsius . More specific physical and chemical properties, such as solubility, density, and refractive index, are not provided in the search results.

Scientific Research Applications

Organic Synthesis and Reduction Processes

The preparation and reduction of benzo[1,2-c:3,4-c′:5,6-c″]tris- and benzo[1,2-c:3,4-c′]bis[1,2,5]thiadiazole offer a convenient route to benzenehexamine and 1,2,3,4-benzenetetramine, showcasing its utility in organic synthesis and the development of novel compounds with potential applications in various chemical processes (Mataka et al., 1989).

Semiconducting Polymers and Photovoltaics

Benzo[d][1,2,3]thiadiazole (BT) and its isomers have been implemented in semiconducting polymers for applications in organic electronics, including transistors, solar cells, photodetectors, and thermoelectrics. This underscores the compound's significance in the advancement of optoelectronic devices and materials science, offering insights into architectural, electronic structural, and device performance differences (Chen et al., 2016).

Molecular Aggregation and Spectroscopic Studies

The study of molecular organization and aggregation effects in dipalmitoylphosphatidylcholine bilayers containing bioactive thiadiazole compounds has provided valuable information on their interaction with lipid membranes, which is crucial for understanding the potential biomedical applications and the design of drug delivery systems (Kluczyk et al., 2016).

Boron-Based Anticancer Agents

Recent efforts in the design and synthesis of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles have targeted their potential as anticancer agents, particularly for inhibiting tumor hypoxia. This innovative approach to developing boron-based heterocycles for therapeutic applications highlights the ongoing exploration of benzo[c][1,2,5]thiadiazol derivatives in pharmacology and drug design (Das et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKZPHZWTJQDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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